molecular formula C16H16ClN5O2 B3011660 3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide CAS No. 2034282-06-7

3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide

Cat. No.: B3011660
CAS No.: 2034282-06-7
M. Wt: 345.79
InChI Key: LBMKSYJNIWICRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H16ClN5O2 and its molecular weight is 345.79. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Poly (ADP-ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP, by binding to its active site . This interaction can inhibit the normal function of PARP, which may lead to the disruption of cellular processes such as DNA repair .

Biochemical Pathways

The inhibition of PARP can affect various biochemical pathways. One of the most significant is the DNA repair pathway . When PARP is inhibited, the repair of single-strand DNA breaks is impaired. This can lead to the accumulation of DNA damage, potentially causing cell death .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability and are able to effectively reach their target sites .

Result of Action

The result of the compound’s action is the inhibition of PARP, leading to the disruption of DNA repair processes. This can cause the accumulation of DNA damage, leading to cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action .

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-24-16-15-21-20-13(22(15)8-7-18-16)10-19-14(23)6-5-11-3-2-4-12(17)9-11/h2-4,7-9H,5-6,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMKSYJNIWICRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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